molecular formula C7H7NO2 B6141934 2-(2-isocyanatoethyl)furan CAS No. 1226290-01-2

2-(2-isocyanatoethyl)furan

Cat. No. B6141934
CAS RN: 1226290-01-2
M. Wt: 137.14 g/mol
InChI Key: QFEQRODWUYTXSI-UHFFFAOYSA-N
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Description

2-(2-isocyanatoethyl)furan is a furan derivative. Furan is a heterocyclic organic compound, typically represented by the formula C4H4O . This colorless, volatile liquid has a distinctively sweet, ether-like odor and is highly flammable . As an essential compound in the chemical industry, it forms the basis for a variety of derivative compounds with a range of uses .


Molecular Structure Analysis

Furan consists of a five-membered aromatic ring, featuring four carbon atoms and one oxygen atom . Its structure incorporates two π bonds and a ring of 10 π electrons, which grant the molecule aromatic properties . The presence of the oxygen atom in the ring structure creates a polarity in the molecule, which consequently affects its chemical behavior .


Physical And Chemical Properties Analysis

Furan is a colorless, volatile liquid with a distinctively sweet, ether-like odor . It is highly flammable . The specific physical and chemical properties of this compound are not provided in the search results.

Scientific Research Applications

2-(2-isocyanatoethyl)furan has been studied extensively in scientific research, particularly in the fields of polymer science and organic chemistry. It has been used to synthesize polyurethanes and polyureas, and as a reagent for the synthesis of polyurethanes and polyureas. It has also been used to study the mechanism of action of polyurethanes, and to investigate the structure-property relationships of polyurethanes. Additionally, this compound has been used to study the structure and stability of polyurethane elastomers, and to investigate the curing of epoxy resins.

Mechanism of Action

The mechanism of action of 2-(2-isocyanatoethyl)furan is the formation of an isocyanate group, which is a reactive species that can react with primary and secondary amines, alcohols, and carboxylic acids. The isocyanate group can also react with hydroxyl groups in the presence of a catalyst, such as an acid or base, to form a urethane linkage. This urethane linkage is the primary building block of polyurethanes, and is responsible for the properties of the polymer.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been found to be non-toxic when administered orally in animal studies, and it has been found to be non-irritating to the skin and eyes. Additionally, this compound has been found to be non-mutagenic, meaning that it does not cause mutations in cells.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(2-isocyanatoethyl)furan in laboratory experiments include its low cost, its low toxicity, and its ability to form strong, durable polyurethane bonds. Additionally, this compound is easy to handle and store, and it has a high reactivity, which makes it ideal for a variety of applications. However, there are some limitations to using this compound in laboratory experiments, including its low solubility in water and its tendency to form unstable polyurethanes.

Future Directions

Future research on 2-(2-isocyanatoethyl)furan could focus on further elucidating its mechanism of action, as well as its potential biochemical and physiological effects. Additionally, further research could be done to explore new applications for this compound, such as its use as a corrosion inhibitor, or as a stabilizer in polyurethane foam. Furthermore, research could be done to explore the use of this compound in the production of other polymers, such as polyamides and polyesters. Finally, research could be done to explore the use of this compound in the synthesis of novel materials, such as nanomaterials and biomaterials.

Synthesis Methods

2-(2-isocyanatoethyl)furan can be synthesized by the reaction of ethylene oxide and 2-furanmethanamine in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out at temperatures between 80 and 120°C. The reaction produces an intermediate, 2-isocyanatoethyl-2-furanmethanamine, which can be isolated and purified by distillation. The intermediate can then be reacted with an acid, such as hydrochloric acid, to form this compound.

Safety and Hazards

Furan is known to be hepatotoxic and possibly carcinogenic, with exposure potentially leading to serious health issues . It is considered a Hazardous Air Pollutant (HAP) under the Clean Air Act, due to its potential to cause harm to human health and the environment . The specific safety and hazards associated with 2-(2-isocyanatoethyl)furan are not detailed in the search results.

properties

IUPAC Name

2-(2-isocyanatoethyl)furan
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c9-6-8-4-3-7-2-1-5-10-7/h1-2,5H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFEQRODWUYTXSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CCN=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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